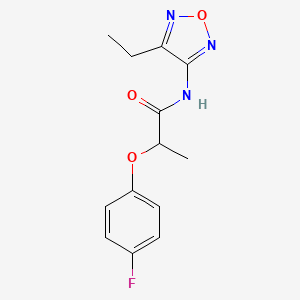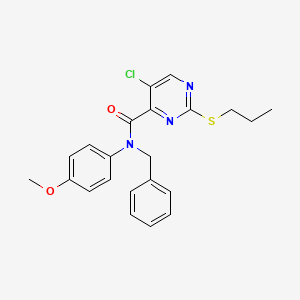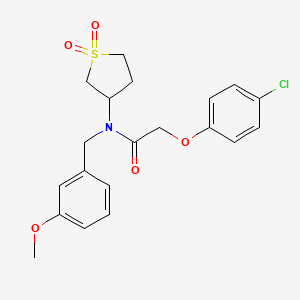![molecular formula C26H29NO7S B11398821 1-(3,4-Dimethoxyphenyl)-6,7-dimethoxy-2-[(4-methoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B11398821.png)
1-(3,4-Dimethoxyphenyl)-6,7-dimethoxy-2-[(4-methoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4-DIMETHOXYPHENYL)-6,7-DIMETHOXY-2-(4-METHOXYBENZENESULFONYL)-1,2,3,4-TETRAHYDROISOQUINOLINE is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features multiple methoxy groups and a sulfonyl group, which contribute to its distinct chemical properties.
Preparation Methods
The synthesis of 1-(3,4-DIMETHOXYPHENYL)-6,7-DIMETHOXY-2-(4-METHOXYBENZENESULFONYL)-1,2,3,4-TETRAHYDROISOQUINOLINE involves several steps. One common method includes the use of α-phenylallyl β-ketosulfones as starting materials. The reaction is typically catalyzed by In(OTf)3, which facilitates the intramolecular hydroarylation process . The reaction conditions often involve refluxing in dichloromethane (CH2Cl2) under open-vessel conditions .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include oxidizing agents like mCPBA for oxidative annulation and reducing agents like lithium aluminum hydride (LiAlH4) for reduction reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3,4-DIMETHOXYPHENYL)-6,7-DIMETHOXY-2-(4-METHOXYBENZENESULFONYL)-1,2,3,4-TETRAHYDROISOQUINOLINE has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in studies related to enzyme inhibition and receptor binding.
Industry: It is used in the synthesis of specialty chemicals and materials
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The methoxy and sulfonyl groups play a crucial role in binding to enzymes or receptors, thereby modulating their activity. The exact pathways depend on the specific biological context and target molecules involved .
Comparison with Similar Compounds
Similar compounds include:
- 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one
- 4-(3,4-Dimethoxyphenyl)-3,6-dimethyl-2-phenyl-3,4-dihydroquinolin-1(2H)-yl
These compounds share structural similarities but differ in their functional groups and overall chemical properties. The presence of the sulfonyl group in 1-(3,4-DIMETHOXYPHENYL)-6,7-DIMETHOXY-2-(4-METHOXYBENZENESULFONYL)-1,2,3,4-TETRAHYDROISOQUINOLINE makes it unique and potentially more versatile in certain applications.
Properties
Molecular Formula |
C26H29NO7S |
|---|---|
Molecular Weight |
499.6 g/mol |
IUPAC Name |
1-(3,4-dimethoxyphenyl)-6,7-dimethoxy-2-(4-methoxyphenyl)sulfonyl-3,4-dihydro-1H-isoquinoline |
InChI |
InChI=1S/C26H29NO7S/c1-30-19-7-9-20(10-8-19)35(28,29)27-13-12-17-14-24(33-4)25(34-5)16-21(17)26(27)18-6-11-22(31-2)23(15-18)32-3/h6-11,14-16,26H,12-13H2,1-5H3 |
InChI Key |
VRKJGYPNYPXUGU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCC3=CC(=C(C=C3C2C4=CC(=C(C=C4)OC)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![ethyl 4-[(3,4-dihydro-1H-isochromen-1-ylcarbonyl)amino]benzoate](/img/structure/B11398747.png)

![2-(4-chloro-3-methylphenoxy)-N-[4-(dimethylamino)benzyl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B11398785.png)
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(3-methylthiophen-2-yl)methyl]-4-(prop-2-en-1-yloxy)benzamide](/img/structure/B11398791.png)
![N-(2-furylmethyl)-2-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide](/img/structure/B11398792.png)
![N-(2-{1-methyl-5-[(phenylcarbonyl)amino]-1H-benzimidazol-2-yl}ethyl)furan-2-carboxamide](/img/structure/B11398793.png)
![6-(4-chlorophenyl)-N-phenyl-3-propyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11398796.png)
![Ethyl 4-[3-methoxy-4-(propan-2-yloxy)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B11398811.png)
![N-[4-(acetylamino)phenyl]-2-[(4-hydroxy-5,7-dimethylpyrido[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B11398816.png)

![2-(3-methylphenoxy)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)propanamide](/img/structure/B11398826.png)
![3-ethyl-6-(4-ethylphenyl)-N-(4-fluorophenyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11398832.png)
